molecular formula C17H20N2O4S2 B5516885 N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide

Cat. No.: B5516885
M. Wt: 380.5 g/mol
InChI Key: JKRSMDOEVZEULQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide is a complex organic compound characterized by the presence of a methoxy group, a pyrrolidinylsulfonyl group, and a thiophenylacetamide moiety

Properties

IUPAC Name

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-16-7-6-14(25(21,22)19-8-2-3-9-19)12-15(16)18-17(20)11-13-5-4-10-24-13/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRSMDOEVZEULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Pyrrolidinylsulfonyl Intermediate: This involves the reaction of 2-methoxy-5-nitrophenylsulfonyl chloride with pyrrolidine under basic conditions to form the pyrrolidinylsulfonyl intermediate.

    Coupling with Thiophenylacetamide: The intermediate is then coupled with thiophen-2-ylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the intermediate can be reduced to an amine group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. The thiophenylacetamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide
  • N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-furanylacetamide
  • N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-pyridylacetamide

Uniqueness

This compound is unique due to the presence of the thiophenylacetamide moiety, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and applications.

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